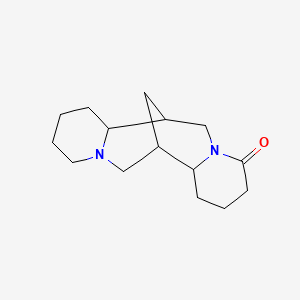

alpha-Isolupanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The preparation of alpha-Isolupanine involves synthetic routes and specific reaction conditions. detailed information on the exact synthetic routes and industrial production methods is limited. Generally, the synthesis of such compounds involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .

Análisis De Reacciones Químicas

Alpha-Isolupanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

Alpha-Isolupanine is extensively studied for its chemical properties and its role as an alkaloid. It serves as a model compound for investigating the structural characteristics and reactivity of quinolizidine alkaloids. Research often focuses on its synthesis routes and the mechanisms of its chemical reactions, including oxidation and substitution processes.

Biology

In biological research, this compound is examined for its potential biological activities. Studies have shown that it interacts with various biological systems, contributing to plant defense mechanisms against herbivores and pathogens . Its ability to inhibit acetylcholinesterase suggests implications in neurobiology, particularly regarding neurotransmitter regulation .

Medicine

This compound's therapeutic potential is under investigation in medicine. Preliminary studies indicate that it may possess anti-inflammatory and anticholinergic properties, which could be beneficial in treating conditions related to neurotransmitter imbalances . Ongoing research aims to elucidate its pharmacological profile and possible applications in drug development.

Industry

In industrial applications, this compound is utilized in the production of herbal supplements and natural pesticides due to its bioactive properties. Its presence in lupin seeds raises concerns regarding dietary exposure and toxicity assessments for both human consumption and animal feed . Regulatory bodies are evaluating the health risks associated with its consumption.

Case Study 1: Toxicological Assessment

A comprehensive assessment conducted by the European Food Safety Authority evaluated the toxicity of this compound along with other quinolizidine alkaloids present in lupin species. The study highlighted potential health risks associated with dietary exposure, particularly focusing on acute toxicity endpoints and the pharmacokinetics of these compounds in humans and animals .

Case Study 2: Plant Defense Mechanisms

Research published in Plant Physiology investigated the role of this compound in plant defense against herbivores. The study demonstrated that plants producing higher concentrations of this alkaloid exhibited increased resistance to pest attacks, supporting its ecological significance .

Mecanismo De Acción

The mechanism of action of alpha-Isolupanine involves its interaction with specific molecular targets and pathways. detailed information on the exact mechanism and molecular targets is limited. Further research is needed to fully understand how the compound exerts its effects .

Comparación Con Compuestos Similares

Alpha-Isolupanine is compared with other similar compounds such as lupanine, thalictroidine, and anagyrine. These compounds share similar structural features but differ in their specific properties and applications. This compound is unique due to its specific stereoisomeric form and its distinct molecular structure .

Propiedades

Número CAS |

486-87-3 |

|---|---|

Fórmula molecular |

C15H24N2O |

Peso molecular |

248.36 g/mol |

Nombre IUPAC |

(1S,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13+,14+/m0/s1 |

Clave InChI |

JYIJIIVLEOETIQ-IGQOVBAYSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |

SMILES isomérico |

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@@H]3CCCC4=O |

SMILES canónico |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |

Sinónimos |

alpha-isolupanine lupanine lupanine monohydrobromide, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monoperchlorate, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine sulfate (1:1), (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14abeta))-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What other alkaloids are often found alongside alpha-Isolupanine in plants?

A1: this compound frequently coexists with other quinolizidine alkaloids in plants. Research has identified its presence alongside compounds such as sparteine, beta-isosparteine, delta5-dehydrolupanine, lupanine, thermopsine, and anagyrine in Lupinus argenteus var. stenophyllus. [] Additionally, it has been found in Lupinus angustifolius along with lupanine, 13alpha-hydroxylupanine, angustifoline, tetrahydrorhombifoline, and ester-derivatives of 13alpha-hydroxylupanine. [] These findings suggest shared biosynthetic pathways and potential synergistic effects between these alkaloids.

Q2: Are there any known differences in alkaloid profiles between different forms of the same plant species?

A2: Yes, studies on Lupinus angustifolius have revealed distinct alkaloid profiles between its bitter and sweet forms. While the bitter form contains various quinolizidine alkaloids, including this compound, the sweet form is devoid of any detectable alkaloids. [] This difference highlights the potential for genetic regulation of alkaloid biosynthesis within a single species and offers a valuable model for exploring the molecular mechanisms underlying these variations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.